molecular formula C18H20ClN5O B280135 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide

Numéro de catalogue: B280135
Poids moléculaire: 357.8 g/mol
Clé InChI: QSZQCNATJYPBID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide, also known as A-804598, is a selective antagonist of P2X7 receptors. It is a potential therapeutic agent for various diseases, including chronic pain, inflammation, and neurodegenerative disorders.

Mécanisme D'action

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide selectively blocks P2X7 receptors, which are involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. By blocking P2X7 receptors, this compound reduces the release of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and pain. It also inhibits the activation of microglia, which play a crucial role in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and TNF-α, and inhibits the activation of microglia. It also reduces the production of reactive oxygen species and prevents neuronal death in neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a selective antagonist of P2X7 receptors, which allows for the specific targeting of these receptors without affecting other receptors. It is also stable and easy to synthesize. However, this compound has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and limit its use in in vivo studies. It also has a short half-life, which can limit its effectiveness in chronic diseases.

Orientations Futures

There are several future directions for the research on N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide. One direction is to study its potential in treating other diseases, such as cancer and cardiovascular diseases. Another direction is to develop more potent and selective P2X7 receptor antagonists with better pharmacokinetic properties. Furthermore, the role of P2X7 receptors in various physiological and pathological processes needs to be further elucidated to understand the full potential of P2X7 receptor antagonists as therapeutic agents.
Conclusion:
In conclusion, this compound is a selective antagonist of P2X7 receptors with potential therapeutic applications in various diseases. Its mechanism of action involves the reduction of inflammation and neurodegeneration by blocking P2X7 receptors. It has several advantages for lab experiments but also has some limitations. Future research on this compound will likely focus on its potential in treating other diseases and developing more potent and selective P2X7 receptor antagonists.

Méthodes De Synthèse

The synthesis of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with 2-chlorobenzylamine in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide has been extensively studied for its therapeutic potential in various diseases. In preclinical studies, it has shown promising results in reducing chronic pain, inflammation, and neurodegeneration. It has also been studied for its potential in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

Propriétés

Formule moléculaire

C18H20ClN5O

Poids moléculaire

357.8 g/mol

Nom IUPAC

N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C18H20ClN5O/c1-4-23-10-15(9-20-23)18(25)21-17-12(2)22-24(13(17)3)11-14-7-5-6-8-16(14)19/h5-10H,4,11H2,1-3H3,(H,21,25)

Clé InChI

QSZQCNATJYPBID-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C

SMILES canonique

CCN1C=C(C=N1)C(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.